2-oxo-1-phenyl-N-[(1-phenylcyclopentyl)methyl]pyrrolidine-3-carboxamide
Overview
Description
2-oxo-1-phenyl-N-[(1-phenylcyclopentyl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure features a pyrrolidine ring substituted with a phenyl group and a cyclopentylmethyl group, making it a unique scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1-phenyl-N-[(1-phenylcyclopentyl)methyl]pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a 1,4-diketone with ammonia or a primary amine under acidic conditions to form the pyrrolidine ring.
Substitution Reactions: The phenyl and cyclopentylmethyl groups are introduced through substitution reactions. For example, the phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the cyclopentylmethyl group can be added through an alkylation reaction using a suitable alkyl halide.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine or ammonia in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclopentylmethyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the carbonyl group of the pyrrolidine ring. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and cyclopentylmethyl groups. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Alkyl halides in the presence of a base like NaOH or K₂CO₃.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-oxo-1-phenyl-N-[(1-phenylcyclopentyl)methyl]pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-oxo-1-phenyl-N-[(1-phenylcyclopentyl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This can lead to a decrease in the production of specific metabolites or the inhibition of certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with a similar structure but different functional groups.
N-phenylpyrrolidine: Lacks the cyclopentylmethyl group but shares the phenyl-substituted pyrrolidine core.
Cyclopentylpyrrolidine: Contains the cyclopentyl group but lacks the phenyl substitution.
Uniqueness
2-oxo-1-phenyl-N-[(1-phenylcyclopentyl)methyl]pyrrolidine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both phenyl and cyclopentylmethyl groups enhances its ability to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-oxo-1-phenyl-N-[(1-phenylcyclopentyl)methyl]pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-21(20-13-16-25(22(20)27)19-11-5-2-6-12-19)24-17-23(14-7-8-15-23)18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUOPESLHOSEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2CCN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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